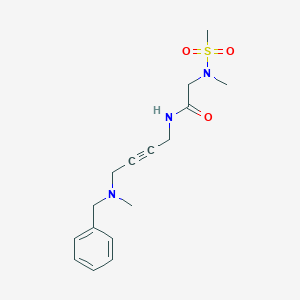

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

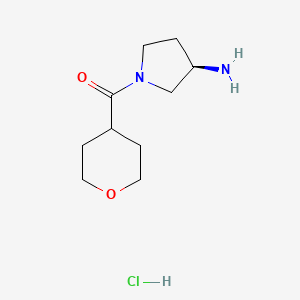

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide, also known as BAY 41-2272, is a potent activator of the enzyme soluble guanylyl cyclase (sGC). This molecule has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases.

Aplicaciones Científicas De Investigación

Prodrug Forms for the Sulfonamide Group

Research into prodrug forms for the sulfonamide group has explored derivatives of N-methylsulfonamides as potential prodrugs. These studies focus on enhancing water solubility and bioavailability of sulfonamide-containing drugs through chemical modification. For example, various N-acyl derivatives of model sulfonamide N-methyl-p-toluenesulfonamide have been synthesized and evaluated for their potential as prodrug forms. The kinetics of their hydrolysis at physiological pH have been studied, revealing insights into their stability and the release of the active sulfonamide drug in the body (Larsen, Bundgaard, & Lee, 1988).

Enzyme Inhibitory Potential of Sulfonamides

Another area of interest is the enzyme inhibitory potential of sulfonamides, where new compounds with benzodioxane and acetamide moieties have been synthesized and tested for their activity against enzymes like α-glucosidase and acetylcholinesterase. These studies not only enhance our understanding of the biochemical interactions of sulfonamides but also contribute to the development of therapeutic agents for conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).

Anticonvulsant and Pain-Attenuating Properties

The modification of N-benzyl 2-amino acetamides, a class of primary amino acid derivatives, has shown pronounced activities in whole animal anticonvulsant models as well as in neuropathic pain models. By substituting the 4'-N'-benzylamide site in various derivatives, researchers have identified compounds with potent anticonvulsant and pain-attenuating properties, providing a basis for the development of new therapeutic agents (King et al., 2011).

Antimicrobial and Genotoxic Properties of Sulfonamides

Research on the synthesis of sulfonamide derivatives has also explored their antimicrobial and genotoxic properties. By creating new benzoimidazole derivatives incorporating sulfonamide groups, studies have provided valuable data on the potential of these compounds as antimicrobial agents. Additionally, the genotoxic properties of these compounds have been investigated, contributing to the understanding of their safety profile and therapeutic potential (Benvenuti et al., 1997).

Propiedades

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-[methyl(methylsulfonyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-18(13-15-9-5-4-6-10-15)12-8-7-11-17-16(20)14-19(2)23(3,21)22/h4-6,9-10H,11-14H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWBDQQTTSZYSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)CN(C)S(=O)(=O)C)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2555734.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]acetamide](/img/structure/B2555735.png)

![2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2555737.png)

![N-[3-Methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2555741.png)

![(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2555746.png)